molecular formula C24H24Cl2O4 B12551710 1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene) CAS No. 143897-20-5

1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene)

Cat. No.: B12551710
CAS No.: 143897-20-5
M. Wt: 447.3 g/mol
InChI Key: TZLDRCASZGADIS-UHFFFAOYSA-N
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Description

1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene) is a complex organic compound characterized by its unique molecular structure This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene) typically involves a multi-step process. One common method includes the reaction of 1,4-phenylenebis(methylene) with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide, leading to the replacement of chlorine atoms with hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), organic solvents like ethanol or methanol

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Hydroxyl derivatives

Scientific Research Applications

1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[1,4-Phenylenebis(methylene)]bis(4-chlorobenzene)
  • 1,1’-[1,4-Phenylenebis(oxyethane)]bis(4-chlorobenzene)
  • 1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-bromobenzene)

Uniqueness

1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties

Properties

CAS No.

143897-20-5

Molecular Formula

C24H24Cl2O4

Molecular Weight

447.3 g/mol

IUPAC Name

1,4-bis[2-[(4-chlorophenyl)methoxy]ethoxy]benzene

InChI

InChI=1S/C24H24Cl2O4/c25-21-5-1-19(2-6-21)17-27-13-15-29-23-9-11-24(12-10-23)30-16-14-28-18-20-3-7-22(26)8-4-20/h1-12H,13-18H2

InChI Key

TZLDRCASZGADIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCCOC2=CC=C(C=C2)OCCOCC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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